Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-
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Overview
Description
Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)- is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is significant in the field of medicinal chemistry due to its presence in various pharmaceuticals and its role as a building block for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives typically involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . One common method for synthesizing piperidine derivatives is the hydrogenation of pyridine using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods: Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is preferred due to its efficiency and cost-effectiveness. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions: Piperidine derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the chemical structure and enhancing the biological activity of the compounds.
Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include hydrogen gas for hydrogenation, sodium for Birch reduction, and various catalysts such as cobalt, ruthenium, and nickel . The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed: The major products formed from the reactions of piperidine derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant pharmaceutical applications due to their biological activity and pharmacological properties.
Scientific Research Applications
Piperidine derivatives have a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, they are used as building blocks for the synthesis of complex organic molecules. In biology, they serve as key intermediates in the synthesis of natural products and bioactive compounds. In medicine, piperidine derivatives are present in more than twenty classes of pharmaceuticals, including antihypertensive, anticancer, and antimicrobial agents . In industry, they are used in the production of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways in the body . For example, some piperidine derivatives act as inhibitors of enzymes or receptors, thereby modulating biological processes and exerting therapeutic effects. The exact mechanism of action depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Piperidine derivatives can be compared with other similar compounds such as pyridine, pyrrolidine, and piperazine . While all these compounds contain nitrogen atoms in their heterocyclic rings, piperidine is unique due to its six-membered ring structure and its ability to form a wide variety of biologically active derivatives . Pyridine, for example, has a planar structure and is aromatic, whereas piperidine is non-aromatic and has a chair conformation . Pyrrolidine has a five-membered ring, making it structurally different from piperidine . Piperazine contains two nitrogen atoms in its six-membered ring, distinguishing it from piperidine .
Similar Compounds
- Pyridine
- Pyrrolidine
- Piperazine
- Phosphorinane
- Arsinane
Properties
CAS No. |
652144-65-5 |
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Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(2S)-1-methyl-2-(2-piperidin-1-ylethyl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-14-9-6-3-7-13(14)8-12-15-10-4-2-5-11-15/h13H,2-12H2,1H3/t13-/m0/s1 |
InChI Key |
YWMAWIWYSHEARC-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCCC[C@H]1CCN2CCCCC2 |
Canonical SMILES |
CN1CCCCC1CCN2CCCCC2 |
Origin of Product |
United States |
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